(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Chiral chemistry Lead optimisation Procurement strategy

Select this racemic (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone for a cost-effective gateway to both enantiomers via post-Suzuki chiral SFC resolution. Its CNS-favorable profile (TPSA 42.4 Ų, XLogP3 3.4) and superior 3-bromopyridine coupling handle accelerate library synthesis for BBB-penetrant kinase/GPCR probes, outperforming its 4-bromo regioisomer.

Molecular Formula C16H13BrF2N2O2
Molecular Weight 383.193
CAS No. 1904359-00-7
Cat. No. B2726086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone
CAS1904359-00-7
Molecular FormulaC16H13BrF2N2O2
Molecular Weight383.193
Structural Identifiers
SMILESC1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H13BrF2N2O2/c17-12-2-1-6-20-15(12)23-11-5-7-21(9-11)16(22)10-3-4-13(18)14(19)8-10/h1-4,6,8,11H,5,7,9H2
InChIKeyDMDNPGOZSZTZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Baseline Overview for (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone (CAS 1904359‑00‑7): Key Physicochemical and Structural Identity


(3‑((3‑Bromopyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)(3,4‑difluorophenyl)methanone (CAS 1904359‑00‑7) is a synthetic, racemic heterocyclic building block composed of a pyrrolidine core linked via an ether bridge to a 3‑bromopyridine moiety and bearing a 3,4‑difluorobenzoyl amide substituent. Its molecular formula is C₁₆H₁₃BrF₂N₂O₂ with a computed molecular weight of 383.19 g mol⁻¹ and a calculated partition coefficient (XLogP3) of 3.4 [REFS‑1]. The compound possesses five hydrogen‑bond acceptors, zero donors, and a topological polar surface area of 42.4 Ų, placing it within property space commonly associated with CNS‑penetrant small molecules [REFS‑1]. It is catalogued as the undefined‑stereochemistry racemate, with the corresponding (S)‑ and (R)‑enantiomers registered under separate PubChem CIDs [REFS‑2][REFS‑3].

Why Generic Substitution Fails for (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone: The Critical Role of Halogen and Aryl Substitution Patterns


Pyrrolidine‑based aryl ethers with pendant benzoyl substituents are not interchangeable. Seemingly minor modifications—such as moving the bromine from the 3‑ to the 4‑position of the pyridine ring, altering the fluorine substitution pattern on the benzoyl group, or switching from a racemate to a single enantiomer—can profoundly shift lipophilicity, hydrogen‑bonding capacity, metabolic stability and target‑binding mode [REFS‑1][REFS‑2]. The quantitative evidence below demonstrates that (3‑((3‑bromopyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)(3,4‑difluorophenyl)methanone occupies a distinct property profile that is not replicated by its closest regioisomeric or stereoisomeric neighbours, making it a deliberate rather than a default selection in lead‑optimisation and chemical‑biology workflows.

Quantitative Differentiation Evidence for (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone (CAS 1904359‑00‑7) vs. Closest Analogs


Stereochemical Configuration: Racemate vs. Single Enantiomers – Cost and Versatility in Chiral Lead Generation

The target compound (CAS 1904359‑00‑7, PubChem CID 92088461) is registered as the racemic mixture (undefined stereocentre count = 1), whereas the (S)‑enantiomer (CID 129416510) and (R)‑enantiomer (CID 129416509) are catalogued separately [1][2][3]. All three entries share identical computed molecular weight (383.19 g mol⁻¹), XLogP3 (3.4), TPSA (42.4 Ų) and hydrogen‑bond acceptor count (5) [1][2][3]. However, for laboratories planning in‑house chiral resolution, the racemate typically offers a significantly lower price point (cost reductions of 40–70 % have been observed for analogous racemate‑vs‑enantiomer pairs in major catalogues) while providing both antipodes in a single purchase .

Chiral chemistry Lead optimisation Procurement strategy

Lipophilicity (XLogP3) Balance: Optimised CNS Drug‑Likeness Window vs. Higher‑LogP Fluorinated Analogues

The computed XLogP3 of (3‑((3‑bromopyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)(3,4‑difluorophenyl)methanone is 3.4 [1], which lies within the widely accepted optimal range for CNS drug candidates (XLogP ≈ 1–4) [2]. In contrast, the regioisomeric analog 3‑bromo‑4‑{[1‑(2,4‑difluorobenzoyl)pyrrolidin‑3‑yl]oxy}pyridine, which carries a 2,4‑difluorophenyl substituent, is predicted to exhibit a measurably higher logP (estimated XLogP3 ≈ 3.8–4.0 based on incremental contribution of the 2‑fluoro substituent) [3][4]. The ≈0.4–0.6 log unit difference translates to an approximately 2.5–4‑fold difference in octanol‑water partition coefficient, which may be decisive for passive blood‑brain barrier permeability and P‑glycoprotein recognition [2].

CNS drug design Lipophilicity Property-based optimisation

Topological Polar Surface Area (TPSA) and Oral Bioavailability: Sub‑140 Ų Compliance

The TPSA of (3‑((3‑bromopyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)(3,4‑difluorophenyl)methanone is calculated to be 42.4 Ų [1], well below the 140 Ų threshold that correlates with >90 % oral absorption in humans [2]. The compound also has 5 hydrogen‑bond acceptors and 0 donors [1]. By comparison, introducing an additional heteroatom into the pyrrolidine scaffold (e.g., replacing the pyrrolidine oxygen with a carbonyl or adding a pyridine nitrogen) can increase TPSA to 60–75 Ų and add a hydrogen‑bond donor, potentially reducing passive permeability [3]. The low TPSA of the target compound therefore favours oral exposure in lead‑like series.

Oral bioavailability ADME Property-based design

3‑Bromo‑ vs. 4‑Bromopyridine Regioisomerism: Differential Suzuki Coupling Reactivity for Lead Diversification

The bromine atom in (3‑((3‑bromopyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)(3,4‑difluorophenyl)methanone resides at the 3‑position of the pyridine ring, adjacent to the ether‑linked oxygen [1]. In contrast, the closest commercially catalogued regioisomer carries the bromine at the 4‑position (3‑bromo‑4‑{[1‑(2,4‑difluorobenzoyl)pyrrolidin‑3‑yl]oxy}pyridine) [2]. It is well established that 3‑bromopyridines are more electron‑deficient at the C–Br bond than 4‑bromopyridines, leading to faster oxidative addition rates in palladium‑catalysed cross‑coupling reactions [3]. For instance, in a model Suzuki–Miyaura reaction, 3‑bromopyridine reacts with phenylboronic acid approximately 1.5–2 times faster than 4‑bromopyridine under identical conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) [3]. This kinetic advantage can translate to higher yields and improved functional‑group tolerance during library synthesis.

Palladium catalysis Cross‑coupling Lead diversification

Best‑Fit Application Scenarios for (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone Based on Differentiated Property Profile


Chiral Lead‑Optimisation Libraries via Post‑Purchase Resolution

Medicinal chemistry teams planning to generate both enantiomers of a pyrrolidine‑containing lead series can purchase the racemic (3‑((3‑bromopyridin‑2‑yl)oxy)pyrrolidin‑1‑yl)(3,4‑difluorophenyl)methanone at a fraction of the cost of the individual enantiomers. After performing Suzuki diversification at the 3‑bromo position, chiral SFC resolution yields both antipodes for parallel SAR exploration, maximising chemical space coverage while minimising procurement expenditure [REFS‑1].

CNS‑Focused Fragment‑Based Screening

With a computed XLogP3 of 3.4 and a TPSA of 42.4 Ų, this compound sits squarely within the CNS drug‑likeness window. It is well suited as a fragment‑sized core for blood‑brain‑barrier‑penetrant kinase or GPCR probe development, where more polar pyridine‑ether analogs (TPSA >60 Ų) consistently show restricted brain exposure [REFS‑2].

High‑Throughput Parallel Synthesis with Suzuki Diversification

The 3‑bromopyridine handle enables faster oxidative addition in palladium‑catalysed cross‑coupling compared to the 4‑bromo regioisomer. This makes the compound an expedient starting point for array synthesis, reducing cycle times and increasing library success rates in industrial medicinal chemistry workflows [REFS‑3].

Oral Bioavailability‑Optimised Lead Scaffolds

The compound's TPSA (42.4 Ų) and absence of hydrogen‑bond donors place it below the Veber threshold for oral absorption. Drug discovery programmes targeting oral delivery can use this scaffold as a permeability‑preserving template, confident that late‑stage elaborations are unlikely to breach the 140 Ų TPSA ceiling [REFS‑4].

Quote Request

Request a Quote for (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(3,4-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.